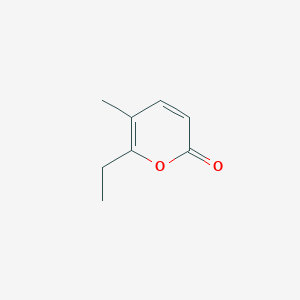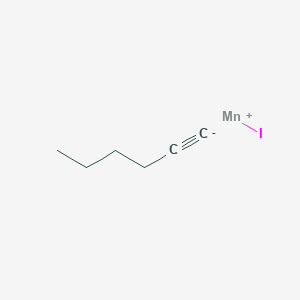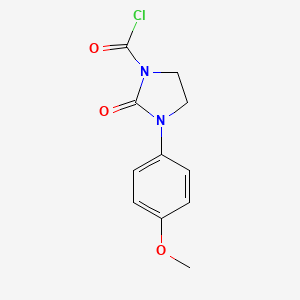![molecular formula C13H15NO6 B14517860 (2S)-4-Methyl-2-[(4-nitrobenzoyl)oxy]pentanoic acid CAS No. 62782-66-5](/img/structure/B14517860.png)
(2S)-4-Methyl-2-[(4-nitrobenzoyl)oxy]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-Methyl-2-[(4-nitrobenzoyl)oxy]pentanoic acid is an organic compound characterized by its unique structure, which includes a nitrobenzoyl group attached to a pentanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Methyl-2-[(4-nitrobenzoyl)oxy]pentanoic acid typically involves the esterification of 4-methyl-2-pentanoic acid with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-4-Methyl-2-[(4-nitrobenzoyl)oxy]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Aqueous acid or base for hydrolysis.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 4-Methyl-2-[(4-aminobenzoyl)oxy]pentanoic acid.
Reduction: 4-Methyl-2-pentanoic acid and 4-nitrobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-4-Methyl-2-[(4-nitrobenzoyl)oxy]pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mecanismo De Acción
The mechanism by which (2S)-4-Methyl-2-[(4-nitrobenzoyl)oxy]pentanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways, influencing processes such as inflammation and cell signaling.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-[(4-aminobenzoyl)oxy]pentanoic acid: Similar structure but with an amino group instead of a nitro group.
4-Methyl-2-[(4-chlorobenzoyl)oxy]pentanoic acid: Contains a chloro group instead of a nitro group.
4-Methyl-2-[(4-methoxybenzoyl)oxy]pentanoic acid: Features a methoxy group in place of the nitro group.
Uniqueness
(2S)-4-Methyl-2-[(4-nitrobenzoyl)oxy]pentanoic acid is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds cannot.
Propiedades
Número CAS |
62782-66-5 |
|---|---|
Fórmula molecular |
C13H15NO6 |
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
(2S)-4-methyl-2-(4-nitrobenzoyl)oxypentanoic acid |
InChI |
InChI=1S/C13H15NO6/c1-8(2)7-11(12(15)16)20-13(17)9-3-5-10(6-4-9)14(18)19/h3-6,8,11H,7H2,1-2H3,(H,15,16)/t11-/m0/s1 |
Clave InChI |
UVSGZEBOQJKQAC-NSHDSACASA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CC(C)CC(C(=O)O)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL](/img/structure/B14517778.png)

![[Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum](/img/structure/B14517791.png)
![7-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane](/img/structure/B14517795.png)
![1-[Bis[(4-chlorophenyl)selanyl]methylselanyl]-4-chlorobenzene](/img/structure/B14517800.png)
![2-[3-(Furan-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517805.png)

![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.11]heptadecane](/img/structure/B14517822.png)




![[2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride](/img/structure/B14517847.png)

